5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine
Description
5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted at the 5-position with a 4-methylpiperidin-1-yl group. This scaffold is prominent in medicinal chemistry due to its structural resemblance to adenosine, enabling interactions with kinase ATP-binding pockets .
Properties
CAS No. |
918519-69-4 |
|---|---|
Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-(4-methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H17N3/c1-10-3-6-16(7-4-10)12-8-11-2-5-14-13(11)15-9-12/h2,5,8-10H,3-4,6-7H2,1H3,(H,14,15) |
InChI Key |
AKJKYBFCQDGQIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of lithiated intermediates followed by cyclization and functional group transformations . The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
Kinase Inhibition
One of the most significant applications of 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine is in the development of kinase inhibitors. Kinases are crucial enzymes involved in various cellular processes, including cell signaling and metabolism. Inhibiting specific kinases can lead to therapeutic benefits in treating cancers and other diseases.
- Case Study : Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases involved in cancer progression. For instance, studies have shown that modifications to the pyrrolopyridine structure can enhance selectivity and potency against targets like BCL-2 family proteins, which are implicated in apoptosis regulation and cancer cell survival .
Antidepressant Activity
Another promising application is in the field of neuropharmacology. Compounds similar to 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine have been investigated for their potential antidepressant effects.
- Research Findings : A study indicated that certain derivatives could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to improved mood and reduced anxiety symptoms . The piperidine moiety may play a crucial role in enhancing central nervous system penetration and efficacy.
Anticancer Properties
The anticancer potential of 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine has been explored extensively. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a candidate for further investigation.
- In Vitro Studies : Various studies have reported that this compound can significantly reduce viability in cancer cell lines such as breast cancer and leukemia by triggering apoptotic pathways . The mechanism involves the disruption of mitochondrial function and activation of caspases.
Antimicrobial Activity
Emerging research suggests that compounds based on this structure may also possess antimicrobial properties.
- Experimental Results : In vitro assays have shown that derivatives exhibit activity against several bacterial strains, indicating potential as novel antimicrobial agents . This activity is particularly relevant given the rising concerns over antibiotic resistance.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by occupying the active site and preventing substrate binding . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Key Findings and Insights
Substituent Effects on Kinase Inhibition: The 4-methylpiperidinyl group in the target compound may improve solubility and membrane permeability compared to bulkier hydrophobic groups (e.g., trifluoromethyl in ). However, FGFR inhibitors like compound 4h achieve nanomolar potency by balancing hinge-binding (pyrrolo[2,3-b]pyridine core) with hydrophobic pocket interactions (3-methoxy group) .
Bioactivity and Selectivity :
- Fluorinated derivatives () exhibit reduced steric hindrance, favoring antiviral applications, whereas bulkier substituents (e.g., 4-methylpiperidinyl) may prioritize kinase inhibition .
- Compound 4h’s pan-FGFR activity (IC50: 7–25 nM) highlights the importance of 5-position modifications; replacing its hydrophobic group with a methylpiperidinyl moiety could modulate selectivity .
Synthetic Accessibility :
- Synthesis of 5-substituted derivatives often begins with 5-halo-pyrrolo[2,3-b]pyridine intermediates (e.g., 5-bromo in ), followed by cross-coupling or nucleophilic substitution . The 4-methylpiperidinyl group may require palladium-catalyzed amination, as described in for analogous piperidine derivatives .
Limitations and Contradictions
- Data Gaps : Direct biological data for 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine are absent in the evidence, necessitating extrapolation from analogs.
- Target Variability : FGFR inhibitors () and antiviral compounds () employ the same core but differ in substituent design, complicating direct comparisons .
- Synthetic Challenges : Introducing 4-methylpiperidine may lower yields compared to simpler substituents (e.g., methoxy), as seen in ’s trifluoromethyl derivatives .
Biological Activity
5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core substituted with a 4-methylpiperidine moiety. This structural configuration is significant for its interaction with biological targets.
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds can act as inhibitors for various enzymes and receptors. Specifically, they have been studied for their roles in:
- Kinase Inhibition : Compounds similar to 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine have shown efficacy in inhibiting kinases involved in cancer progression. For instance, certain derivatives have been identified as potent inhibitors of DYRK1A, a kinase implicated in neurodegenerative diseases and cancer .
- Anti-inflammatory Activity : Studies demonstrate that these compounds can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine and its analogs:
Case Study 1: DYRK1A Inhibition
Case Study 2: Anti-cancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 and A549. The observed IC50 values indicate promising activity that warrants further exploration in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
